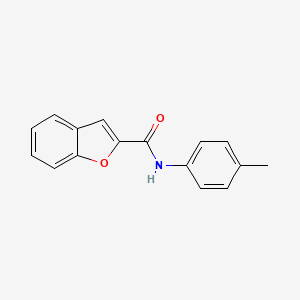

![molecular formula C12H8F2N2O3S B5505416 5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-benzylidene-2-thioxo-2,3-dihydro-(1H,5H)-pyrimidine-4,6-diones difluoromethoxy derivatives, including our compound of interest, involves reactions with singlet difluorocarbene to afford difluoromethoxy derivatives. A study by Rakhimov et al. (2011) demonstrates that these reactions yield difluoromethoxy derivatives with a 20–34% yield, highlighting the involvement of N,N-dimethylformamide in the formation process. This method provides a foundational approach to synthesizing these derivatives, offering insights into their chemical behavior and reactivity patterns (Rakhimov, Kameneva, Avdeev, & Fedunov, 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is a key area of interest due to its implications in understanding their chemical behavior and interactions. Ergan et al. (2017) conducted theoretical calculations and X-ray crystal analysis to determine the structure of similar pyrimidine derivatives, providing valuable data on their 3D geometries and electronic structures. Such analyses are crucial for the development of new compounds with desired chemical and physical properties (Ergan, Akbas, Levent, Şahin, Konuş, & Seferoğlu, 2017).

Chemical Reactions and Properties

The reactivity of 5-benzylidene-2-thioxo-2,3-dihydro-(1H,5H)-pyrimidine-4,6-diones with difluorocarbene is pivotal for understanding its chemical properties. The mechanism explored by Rakhimov et al. (2011) provides insight into the formation of difluoromethoxy derivatives and their subsequent reactions. Furthermore, studies on related pyrimidine derivatives reveal their potential in forming complex chemical structures through various reactions, indicating a rich chemistry that could be applied to our compound of interest for further functionalization and application (Rakhimov, Kameneva, Avdeev, & Fedunov, 2011).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting points, and crystalline structure, are essential for their practical applications. While specific studies on the physical properties of our compound of interest are limited, research on similar compounds provides a basis for understanding these aspects. The solubility, crystal structure, and thermal properties can be inferred from related studies, suggesting that these compounds exhibit a range of physical behaviors that can be tailored through chemical modifications (Ergan, Akbas, Levent, Şahin, Konuş, & Seferoğlu, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for further reactions, define the applicability of pyrimidine derivatives in various fields. The synthesis and reactivity studies provide a foundational understanding of these properties, indicating a versatile chemistry that can be exploited for developing novel compounds with specific functions and applications. The involvement of difluorocarbene in the synthesis process and the potential for various subsequent reactions underscore the compound's chemical versatility (Rakhimov, Kameneva, Avdeev, & Fedunov, 2011).

Scientific Research Applications

Synthesis and Mechanism of Formation

The synthesis and formation mechanisms of difluoromethoxy derivatives of 5-benzylidene-2-thioxo-2,3-dihydro-(1H,5H)-pyrimidine-4,6-diones have been explored. Research conducted by Rakhimov et al. (2011) detailed the reactions of these pyrimidinediones with singlet difluorocarbene, leading to the formation of difluoromethoxy derivatives with yields ranging from 20–34%. Quantum-chemical analysis of the reaction mechanism indicated the involvement of N,N-dimethylformamide in the formation process (Rakhimov et al., 2011).

Biological and Pharmaceutical Applications

Various studies have also been undertaken to assess the biological and pharmaceutical implications of pyrimidinedione derivatives. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

Antioxidant Properties

The antioxidant properties of some new pyrimidine derivatives were investigated, revealing that compounds possess varying degrees of activity in scavenging radicals, thus indicating their potential as antioxidants. This research presents insights into the structural factors influencing the antioxidant capabilities of these compounds, which could have implications for their use in pharmaceutical formulations (Akbas et al., 2018).

Antitumor Activity

Research into the antitumor activity of pyrimidine derivatives, such as the study by Grivsky et al. (1980) on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlights the compound's potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against specific carcinomas. These findings underscore the relevance of pyrimidine derivatives in developing new antitumor agents (Grivsky et al., 1980).

properties

IUPAC Name |

5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O3S/c13-11(14)19-7-3-1-6(2-4-7)5-8-9(17)15-12(20)16-10(8)18/h1-5,11H,(H2,15,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSYIVPBZZCMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)